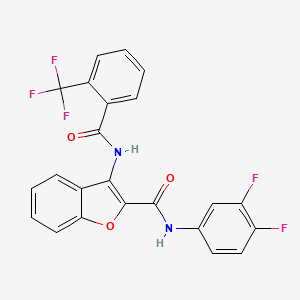

![molecular formula C5H2ClIN4 B2554846 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine CAS No. 1935196-58-9](/img/structure/B2554846.png)

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

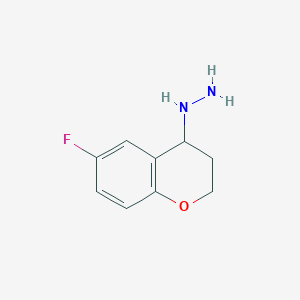

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a chemical compound with the molecular formula C5H2ClIN4 . It is a solid substance .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, has been reported. The process involves scaffold hopping and computer-aided drug design . In one method, N-iodosuccinimide and hydrogen tetrafluoroborate were used in the presence of lithium hydroxide monohydrate and acetonitrile .Molecular Structure Analysis

The molecular structure of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is represented by the InChI code: 1S/C5H2ClIN4/c6-4-2-7-3-1-8-10-5(3)9-4/h1-2H, (H,8,9,10) .Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine are not available, related pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit TRKA .Physical And Chemical Properties Analysis

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a solid substance . The compound has a molecular weight of 279.9 .Applications De Recherche Scientifique

Synthesis and Functionalization

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine serves as a key intermediate in the synthesis of various pyrazolo[3,4-b]pyridine derivatives. Lavecchia, Berteina‐Raboin, and Guillaumet (2004) described a route to 3-iodo-1H-pyrazolo[3,4-b]pyridines via iododediazonation, which are obtained through copper-catalysed cyclisation and subjected to various coupling reactions under Suzuki, Heck, Stille, and Sonogashira conditions, showcasing its versatility in organic synthesis (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004). Furthermore, Chun-fang (2010) outlined a synthesis method for 3-Iodo-1H-pyrazolo[3,4-b]pyrizine from 2-cyanopyrazine, illustrating its role in generating functionalized pyrazolo derivatives through a series of cyclization, diazotization, and iodination steps (Chun-fang, 2010).

Heterocyclic Chemistry and Potential Biological Activity

The chemical framework of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is pivotal in the development of novel heterocyclic compounds with potential biological activity. Zaki et al. (2020) synthesized a series of 5-amino-6-substituted-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]selenolo[3,2-e]pyrazines, which were evaluated for their antimicrobial and anticancer properties, demonstrating the compound's utility in medicinal chemistry (Zaki et al., 2020). This indicates the potential of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine derivatives in the synthesis of compounds with pharmacological applications.

Safety and Hazards

The safety information for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine indicates that it should be handled with care. Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

Orientations Futures

The future directions for the study of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine and related compounds could involve further exploration of their potential as TRK inhibitors . This could have implications for the treatment of cancers associated with continuous activation and overexpression of TRKs .

Propriétés

IUPAC Name |

6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJKPCMUIKHZAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NN=C2N=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

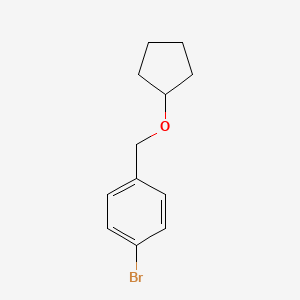

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2554763.png)

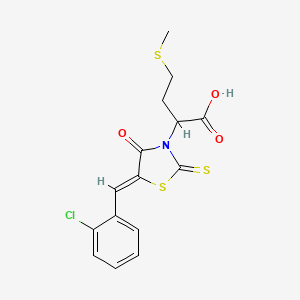

![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)

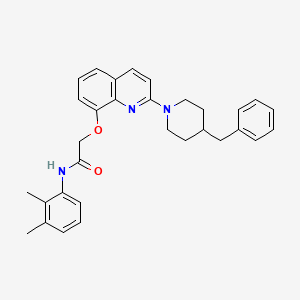

![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B2554770.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2554781.png)

![5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2554783.png)